Product packaging for 4-Phenoxy-N,N-diphenylaniline(Cat. No.:CAS No. 36809-17-3)

4-Phenoxy-N,N-diphenylaniline

Cat. No.: B13127478
CAS No.: 36809-17-3
M. Wt: 337.4 g/mol
InChI Key: HJSMJTSHWXEJAO-UHFFFAOYSA-N
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Description

4-Phenoxy-N,N-diphenylaniline is a specialized organic compound built on a triphenylamine core, a structure recognized for its electron-rich properties and role in advanced materials research. This chemical reagent is intended For Research Use Only and is not for diagnostic or therapeutic use. Compounds featuring the diphenylamine structure are significant in developing organic electronic materials. Researchers value these structures as electron-donating components in Donor-Acceptor (D-A) systems for novel organic light-emitting diodes (OLEDs), particularly for the near-infrared (NIR) region . The molecular design of D-A systems, where a donor like triphenylamine is linked to an electron-accepting group, is a established strategy for reducing the energy gap of organic molecules, enabling emission at longer wavelengths and facilitating charge transport . The phenoxy extension in this compound may offer enhanced molecular conjugation and tailored spatial geometry, which can help suppress undesirable aggregation in solid-state films and maintain material efficiency . Beyond optoelectronics, diphenylamine derivatives serve as key intermediates in synthesizing more complex molecules, including dyes, pharmaceuticals, and functional materials . This reagent provides a versatile building block for researchers in synthetic and polymer chemistry exploring new molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19NO B13127478 4-Phenoxy-N,N-diphenylaniline CAS No. 36809-17-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36809-17-3

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

4-phenoxy-N,N-diphenylaniline

InChI

InChI=1S/C24H19NO/c1-4-10-20(11-5-1)25(21-12-6-2-7-13-21)22-16-18-24(19-17-22)26-23-14-8-3-9-15-23/h1-19H

InChI Key

HJSMJTSHWXEJAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 4 Phenoxy N,n Diphenylaniline and Analogous Systems

Strategic Approaches to Constructing the N,N-diphenylaniline Core

The N,N-diphenylaniline core, also known as triphenylamine (B166846), is a fundamental structural motif in materials science and medicinal chemistry. Its synthesis is primarily achieved through cross-coupling reactions that facilitate the formation of C-N bonds.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile methods for the synthesis of aryl amines. wikipedia.org This reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org The versatility of this reaction stems from its tolerance of a wide range of functional groups and the development of various generations of catalyst systems, which have expanded its scope and applicability. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent are critical for the success of the reaction and are often optimized for specific substrates. nih.gov For the synthesis of an N,N-diphenylaniline core, this could involve the coupling of diphenylamine (B1679370) with a suitably substituted aryl halide or the sequential arylation of aniline (B41778) with two equivalents of an aryl halide.

Table 1: Key Features of Buchwald-Hartwig Amination for C-N Bond Formation

Feature Description
Catalyst Typically a palladium(0) source, often generated in situ from a palladium(II) precatalyst.
Ligands Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for catalytic activity. nih.gov
Substrates Aryl halides (I, Br, Cl) and triflates can be coupled with primary or secondary amines. organic-chemistry.org
Base A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K3PO4), is required.
Solvents Aprotic solvents like toluene (B28343), dioxane, or THF are commonly used. libretexts.orgnih.gov

Copper-catalyzed methods, such as the Ullmann condensation and its modern variations, represent a classical yet still relevant approach for the formation of aryl-nitrogen bonds. wikipedia.org The Goldberg reaction, a specific type of Ullmann condensation, involves the coupling of an aniline with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.org

Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made, including the development of more active catalyst systems using soluble copper(I) salts and various ligands, such as diamines and amino acids, which allow the reaction to proceed under milder conditions. organic-chemistry.orgorganic-chemistry.org The Chan-Lam coupling reaction is another important copper-catalyzed method that utilizes arylboronic acids as the arylating agent for N-arylation. rsc.org

The proposed mechanism for the copper-catalyzed N-arylation often involves the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond. acs.org

Table 2: Comparison of Copper-Catalyzed N-Arylation Methods

Method Arylating Agent Catalyst System Typical Conditions
Ullmann/Goldberg Reaction Aryl halide (I, Br) Cu(I) or Cu(II) salts, often with ligands (e.g., diamines, N,N-dimethylglycine) High temperatures, polar aprotic solvents (e.g., DMF, NMP) wikipedia.org
Chan-Lam Coupling Arylboronic acid Cu(OAc)2 or other Cu(II) salts Often milder conditions, can be performed at room temperature in the presence of an oxidant. rsc.org

Introduction of the Phenoxy Moiety

The introduction of the phenoxy group to form the diaryl ether linkage in 4-Phenoxy-N,N-diphenylaniline can be achieved either by coupling a phenol (B47542) with a pre-formed N,N-diphenylaniline derivative or by coupling a phenoxy-substituted aryl halide with diphenylamine.

The synthesis of diaryl ethers is commonly achieved through the Ullmann condensation or the Buchwald-Hartwig C-O coupling reaction. dntb.gov.uarsc.org The Ullmann ether synthesis involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgrsc.org Similar to the N-arylation, modern protocols for the Ullmann ether synthesis often employ ligands to facilitate the reaction at lower temperatures. organic-chemistry.org For instance, N,N-dimethylglycine has been shown to promote the copper-catalyzed coupling of phenols and aryl halides at 90°C. organic-chemistry.org

The palladium-catalyzed Buchwald-Hartwig C-O coupling provides a powerful alternative for the formation of diaryl ethers. organic-chemistry.org This method utilizes a palladium catalyst with specific phosphine ligands to couple phenols with aryl halides or triflates. The scope of this reaction is broad, allowing for the coupling of a wide variety of substituted phenols and aryl halides. organic-chemistry.org

Another approach involves the copper-promoted coupling of phenols with arylboronic acids, a variation of the Chan-Lam coupling. rsc.orgacs.org This reaction can often be carried out at room temperature and is tolerant of many functional groups. acs.org

Table 3: Prominent Methods for Diaryl Ether Synthesis

Reaction Catalyst System Key Features
Ullmann Condensation Copper(I) or (II) salts with ligands (e.g., N,N-dimethylglycine) Classical method, modern variations allow for milder conditions. organic-chemistry.orgrsc.org
Buchwald-Hartwig C-O Coupling Palladium catalyst with bulky phosphine ligands High functional group tolerance and broad substrate scope. organic-chemistry.org
Chan-Lam C-O Coupling Copper(II) acetate Utilizes arylboronic acids as the coupling partner, often proceeds at room temperature. rsc.orgacs.org

The synthesis of this compound often proceeds through key intermediates. A common strategy involves the synthesis of a substituted N,N-diphenylaniline that can be further functionalized. For example, 4-nitro-N,N-diphenylaniline is a valuable precursor where the nitro group can be reduced to an amino group and subsequently diazotized and substituted to introduce the phenoxy moiety.

The synthesis of 4-nitrodiphenylamine (B16768) can be achieved through methods like the condensation of aniline with p-nitrochlorobenzene. google.com The formanilide (B94145) method, for instance, involves the reaction of aniline with formic acid to produce formanilide, which is then condensed with p-nitrochlorobenzene in the presence of a base like potassium carbonate. google.com Subsequent hydrolysis yields 4-nitrodiphenylamine. A related approach involves the reaction of carbanilide (B493258) with nitrobenzene (B124822) in the presence of a base. google.com The synthesis of 4-nitro-N,N-diphenylaniline would involve a similar condensation strategy, starting with diphenylamine instead of aniline.

Alternatively, the nitration of triphenylamine can be employed, though this may lead to a mixture of isomers that require separation.

Post-Synthetic Functionalization and Derivatization Strategies

Once the core structure of this compound is assembled, further functionalization can be carried out to modify its properties. The triphenylamine core is electron-rich and can undergo electrophilic aromatic substitution reactions. The positions para to the nitrogen atom are particularly activated.

Functional groups can be introduced onto the phenyl rings of the N,N-diphenylaniline moiety or the phenoxy group. For example, halogenation can introduce reactive handles for further cross-coupling reactions. Formylation via the Vilsmeier-Haack reaction can introduce aldehyde groups, which can be further transformed into a variety of other functional groups.

Derivatization strategies are often employed to fine-tune the electronic and photophysical properties of triphenylamine-based molecules for applications in organic electronics. bohrium.comrsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels of the molecule. A series of novel phenoxy-N-phenylaniline derivatives have been designed and synthesized for various applications, highlighting the importance of post-synthetic modification. nih.gov

Considerations for Synthetic Yield and Purity for Research Applications

Achieving high yield and purity is paramount in the synthesis of "this compound" for research applications, as impurities can significantly impact the material's properties and the reproducibility of experimental results. Several factors must be carefully controlled throughout the synthetic process, from the selection of starting materials to the final purification steps.

For the initial Ullmann condensation to form "4-phenoxyaniline," the purity of the starting materials, such as 4-aminophenol (B1666318) and an aryl halide, is critical. The choice of catalyst, ligand, base, and solvent all play a significant role in maximizing the yield and minimizing side reactions. For instance, the use of a well-defined copper catalyst and a suitable ligand can allow for lower reaction temperatures, which often leads to a cleaner reaction profile.

In the subsequent Buchwald-Hartwig N-arylation step, the palladium catalyst system, including the choice of phosphine ligand, is a key determinant of the reaction's success. The steric and electronic properties of the ligand can influence the rate of reductive elimination, which is the product-forming step, versus competing side reactions like β-hydride elimination. The selection of a strong, non-nucleophilic base is also crucial to facilitate the deprotonation of the amine without promoting undesired side reactions.

Purification of the final "this compound" product typically involves column chromatography. The choice of eluent system is critical for effectively separating the desired product from any unreacted starting materials, partially arylated intermediates (such as 4-phenoxy-N-phenylaniline), and catalyst residues. Recrystallization from an appropriate solvent system can be employed as a final step to obtain highly pure, crystalline material suitable for demanding research applications.

To ensure the desired level of purity, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for characterizing the final product and confirming the absence of impurities.

Table 1: Key Parameters Influencing Yield and Purity in the Synthesis of "this compound"

ParameterInfluence on Yield and PurityTypical Considerations
Catalyst System The choice of metal (Cu or Pd) and ligand directly impacts reaction efficiency and selectivity.For Ullmann, copper sources like CuI or Cu₂O are common. For Buchwald-Hartwig, palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are used with phosphine ligands (e.g., BINAP, XPhos).
Base A suitable base is required to facilitate the coupling reaction, but an inappropriate choice can lead to side reactions.Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are often employed.
Solvent The solvent must be inert to the reaction conditions and capable of dissolving the reactants.High-boiling polar aprotic solvents like DMF, DMSO, or toluene are frequently used.
Temperature Reaction temperature affects the rate of reaction and the prevalence of side reactions.Optimization is necessary to find a balance between a reasonable reaction time and minimal byproduct formation.
Purity of Reagents Impurities in starting materials can lead to lower yields and the formation of difficult-to-remove byproducts.Use of high-purity, anhydrous reagents and solvents is recommended.
Purification Method The purification technique determines the final purity of the compound.Column chromatography followed by recrystallization is a common and effective strategy.

Computational Investigations into the Electronic Structure and Reactivity of 4 Phenoxy N,n Diphenylaniline

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules in their ground state. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable method for investigating large molecular systems. Theoretical studies on triphenylamine (B166846) (TPA) derivatives, the class to which 4-Phenoxy-N,N-diphenylaniline belongs, frequently employ DFT to predict geometries, orbital energies, and reactivity patterns. researchgate.netnih.gov

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that correspond to the minimum energy conformation.

The central nitrogen atom in the triphenylamine core is expected to adopt a trigonal planar or nearly planar geometry. nih.gov The three phenyl rings attached to the nitrogen atom are not coplanar; they are twisted out of the plane defined by the nitrogen and the three adjacent carbon atoms, forming a characteristic propeller-like conformation. This non-planar structure is a result of steric hindrance between the hydrogen atoms on adjacent phenyl rings. The phenoxy group attached at the para-position of one of the phenyl rings will also have a specific orientation relative to the phenyl ring it is attached to. Computational studies on similar substituted triphenylamines confirm that such structural features are typical for this class of compounds.

Below is a representative table of expected structural parameters based on DFT calculations for similar triphenylamine derivatives.

ParameterDescriptionTypical Calculated Value
C-N-CBond angle around the central nitrogen~120°
C-C (phenyl)Aromatic carbon-carbon bond length~1.40 Å
C-NCarbon-Nitrogen bond length~1.42 Å
C-O-CBond angle of the ether linkage~118-120°
Phenyl Ring DihedralTwist angle of phenyl rings relative to the C-N-C plane30-45°

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Level Determination

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The distribution and energy levels of these orbitals govern chemical reactivity and are fundamental to understanding electronic transitions.

For triphenylamine derivatives, the HOMO is typically delocalized over the entire triphenylamine core, with a significant contribution from the central nitrogen atom's lone pair of electrons. This indicates that the TPA moiety is the primary electron-donating part of the molecule. The LUMO's distribution, however, is highly dependent on the nature of the substituents. In this compound, the LUMO is expected to be distributed across the phenyl rings, influenced by the phenoxy group. DFT calculations are used to precisely determine the energy levels of these orbitals.

Energy Gap (E_gap) Calculations and Their Implications for Electronic Behavior

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited.

The E_gap is directly related to the electronic absorption properties of the molecule. A smaller gap generally corresponds to absorption at longer wavelengths (lower energy). Computational studies on various TPA derivatives show that modifying the substituents can effectively tune the HOMO and LUMO energy levels and, consequently, the energy gap. The introduction of electron-donating or electron-withdrawing groups can systematically alter these values, which is a key strategy in designing materials for applications like organic solar cells and OLEDs. researchgate.net

The following table presents hypothetical but representative FMO data for a molecule like this compound, based on published values for similar compounds.

OrbitalCalculated Energy (eV)Description
HOMO-5.2 to -5.5 eVDelocalized over the triphenylamine core (electron donor)
LUMO-1.8 to -2.2 eVDelocalized over the phenyl rings (electron acceptor)
E_gap (LUMO - HOMO)3.0 to 3.7 eVIndicates stability and corresponds to UV-Vis absorption

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential (red or yellow) around the oxygen atom of the phenoxy group and delocalized over the phenyl rings due to the high electron density of the π-systems. The area around the central nitrogen atom may also exhibit negative potential. Conversely, the hydrogen atoms would be characterized by positive potential (blue). These maps provide a clear picture of the molecule's polarity and its potential interaction sites with other molecules.

Intramolecular Charge Transfer (ICT) Pathway Characterization

Upon absorption of light, an electron is promoted from the HOMO to the LUMO. Since the HOMO is primarily localized on the TPA donor core and the LUMO is spread across the π-system, this transition results in a net movement of electron density from the nitrogen-centered core towards the periphery of the molecule. This change in electron distribution creates an excited state with a larger dipole moment than the ground state, a hallmark of an ICT state. The efficiency and pathway of this charge transfer are critical for applications in optoelectronics and are influenced by the molecule's geometry and the surrounding solvent environment.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and electronic spectra. researchgate.net TD-DFT can predict the energies of electronic transitions, which correspond to the absorption peaks observed in UV-Visible spectroscopy.

For this compound, TD-DFT calculations would be used to simulate its absorption spectrum. The calculations would identify the primary electronic transitions, such as the HOMO → LUMO transition, and their corresponding excitation energies and oscillator strengths (which relate to the intensity of the absorption). These calculations are crucial for confirming the nature of the excited states, such as identifying them as π-π* or ICT states. For TPA derivatives, the lowest energy absorption band is typically characterized as an ICT transition, which is consistent with the FMO analysis. researchgate.net These theoretical predictions are vital for interpreting experimental spectra and understanding the photophysical behavior of the molecule.

Computational Investigations on "this compound" Remain Limited in Publicly Accessible Research

Following a comprehensive search for dedicated computational studies on the electronic structure and reactivity of the specific compound This compound , it has been determined that detailed, publicly available research findings to fully address the specified topics are scarce. While general computational methodologies and studies on related triphenylamine derivatives exist, specific data for this compound, as required by the detailed outline, is not present in the available scientific literature.

Therefore, it is not possible to provide a thorough, data-driven article covering the prediction of its electronic spectra, the specific nature of its singlet and triplet states, advanced molecular dynamics simulations, or an examination of its aggregation effects, as these targeted computational investigations have not been published or are not widely accessible.

General principles from computational chemistry suggest that the electronic properties of this compound would be influenced by the electron-donating triphenylamine core and the phenoxy substituent. However, without specific theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT), molecular dynamics (MD), or Quantum Mechanics/Molecular Mechanics (QM/MM) simulations for this exact molecule, any discussion would remain speculative.

Researchers utilize these computational tools for the following purposes:

Advanced Computational Techniques (e.g., Molecular Dynamics, QM/MM) for Intermolecular Interactions:Molecular dynamics simulations can model the behavior of multiple molecules over time, providing insights into how they interact in a condensed phase (liquid or solid). For complex systems, a hybrid QM/MM approach can be used, where the molecule of interest is treated with high-level quantum mechanics and its surrounding environment (e.g., solvent molecules) is treated with more computationally efficient molecular mechanics.

Examination of Aggregation Effects on Electronic Properties:When molecules aggregate, their electronic properties can change significantly due to intermolecular interactions like π-π stacking. Computational models can simulate these aggregates to predict how absorption and emission spectra might shift or how non-radiative decay pathways might be affected, leading to phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ).

Although these techniques are well-established, the specific application to and published results for this compound could not be located. Generating data tables and detailed research findings as requested is therefore not feasible.

Spectroscopic and Electrochemical Characterization of 4 Phenoxy N,n Diphenylaniline Systems

Electronic Absorption and Photoluminescence Spectroscopy

Derivatives of 4-Phenoxy-N,N-diphenylaniline typically exhibit strong absorption bands in the UV-visible region of the electromagnetic spectrum. mdpi.com These absorptions are attributed to π-π* electronic transitions within the conjugated aromatic system. The molecular structure, characterized by a central triphenylamine (B166846) (TPA) core linked to a phenoxy group, facilitates intramolecular charge transfer (ICT) upon photoexcitation.

The absorption spectra of these compounds are influenced by the electronic nature of the substituents on the phenyl rings. For instance, quadrupolar bithiophenes and cyclopentadithiophenes featuring NPh2 (a group present in this compound) as an electron-donating group exhibit a strong absorption band at the edge of the UV-visible range, typically between 410–450 nm. mdpi.com This low-energy band is primarily associated with the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. mdpi.com Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), have been employed to model and reproduce the experimental spectroscopic data of similar systems, providing insights into the nature of these electronic transitions. mdpi.com

The specific absorption maxima and molar extinction coefficients are dependent on the solvent and the specific molecular architecture. For example, in related triphenylamine derivatives, the lowest energy absorption band corresponds to the HOMO-LUMO transition. mdpi.com

UV-Visible Absorption Data for Selected Triphenylamine Derivatives

CompoundAbsorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, M-1cm-1)SolventReference
Quadrupolar bithiophene with NPh2~410-450Not specifiedNot specified mdpi.com
4-nitrophenol~320Not specifiedNot specified researchgate.net

Systems based on this compound often exhibit solvatochromism, where the position of the fluorescence emission maximum is dependent on the polarity of the solvent. This phenomenon is characteristic of molecules with a significant change in dipole moment between the ground and excited states, often due to intramolecular charge transfer (ICT). ntu.edu.twthieme-connect.de

Upon excitation, the electron-donating triphenylamine moiety can transfer electron density to other parts of the molecule. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar solvents, a blue-shift (hypsochromic shift) is typically observed. thieme-connect.de For instance, zwitterionic push-pull molecules with a donor phenolate (B1203915) group and an acceptor pyridinium (B92312) moiety, which share a similar charge-transfer character, show a pronounced bathochromic shift in their UV-vis absorbance maxima as solvent polarity decreases. thieme-connect.de In one such system, the solvatochromic shift spanned a remarkable 167 nm when moving from the polar solvent water to the less polar N,N-dimethylformamide. thieme-connect.de This high sensitivity to the local environment makes these compounds potential candidates for use as fluorescent probes. nih.govmdpi.com

Solvatochromic Shift Data for a Push-Pull Organic Molecule

SolventRelative PolarityAbsorbance Maximum (nm)Reference
WaterHighLower Wavelength thieme-connect.de
N,N-dimethylformamide (DMF)LowHigher Wavelength (167 nm shift from water) thieme-connect.de

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. For triphenylamine derivatives, PLQY values can vary significantly depending on the molecular structure and the surrounding environment. In dilute solutions, the rotation of the phenyl rings can provide a non-radiative decay pathway, leading to low fluorescence emission. ntu.edu.tw However, by modifying the molecular structure, high PLQY values, sometimes approaching unity, can be achieved. nih.gov

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-resolved fluorescence spectroscopy is used to measure these lifetimes. For example, in a study of trans-stilbenoids, which are also conjugated aromatic systems, fluorescence lifetimes were found to vary from less than 0.05 ns to 29.8 ns depending on the specific molecule and its environment. nih.gov The fluorescence quantum yield can be calculated using the ratio of the experimentally determined fluorescence lifetime to the radiative lifetime. nih.gov

Photoluminescence Data for Selected Fluorescent Compounds

Compound TypePLQYFluorescence Lifetime (τf)ConditionsReference
Triphenylamine DerivativesCan be close to 1.0Not specifiedIn PMMA matrix nih.gov
trans-Stilbenoid 2Not specified<0.05 nsDegassed methanol (B129727) solution nih.gov
trans-Stilbenoid 3Not specified0.52 nsDegassed methanol solution nih.gov
trans-Stilbenoid 4Not specified4.23 nsDegassed methanol solution nih.gov

Many triphenylamine derivatives exhibit a phenomenon known as aggregation-induced emission (AIE). acs.orgresearchgate.net In contrast to the aggregation-caused quenching (ACQ) observed for many traditional fluorophores, AIE-active molecules are weakly emissive in dilute solutions but become highly fluorescent in the aggregated state or in solid form. ntu.edu.tw This effect is often attributed to the restriction of intramolecular motion (RIM), such as the rotation of phenyl rings, in the aggregated state. ntu.edu.twnih.gov This restriction blocks non-radiative decay channels, thereby enhancing the radiative emission. ntu.edu.tw

For example, triphenylamine derivatives linked to AIE-active groups like triphenylethylene (B188826) (TPE) show a sharp increase in photoluminescence intensity in solvent mixtures where they aggregate. ntu.edu.tw In one study, the maximum emission intensity of a TPE-TPA derivative increased by up to 50-fold in an aqueous mixture compared to a dilute solution. ntu.edu.tw The AIE phenomenon can also be influenced by the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.netrsc.org In solution, the molecule can adopt a twisted conformation in the excited state, which is non-emissive. In the aggregated state, the formation of this TICT state is hindered, leading to enhanced fluorescence. rsc.org

Steady-State and Time-Resolved Fluorescence Emission Studies

Nonlinear Optical (NLO) Spectroscopic Methods

Molecules with a donor-π-acceptor (D-π-A) structure, such as derivatives of this compound, are known to exhibit significant nonlinear optical (NLO) properties. soton.ac.uk One of the most studied NLO phenomena is two-photon absorption (TPA), where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. nsf.gov

The TPA cross-section (σ₂) is a measure of the efficiency of this process and is often reported in Göppert-Mayer (GM) units. Triphenylamine-based compounds have been shown to possess large TPA cross-sections. nsf.govrsc.orgrsc.org For instance, diketopyrrolopyrrole (DPP)-based multi-branched derivatives incorporating triphenylamine have TPA cross-sections as high as 2912 GM. rsc.org The magnitude of the TPA cross-section is influenced by factors such as the extent of intramolecular charge transfer. rsc.org The NLO properties of these materials make them promising for applications in areas like optical limiting, two-photon microscopy, and microfabrication. nsf.govresearchgate.net

Two-Photon Absorption Cross-Section Data for Selected Organic Molecules

CompoundTPA Cross-Section (σ₂, GM)Wavelength (nm)Reference
DPP-based derivative YJ-12912Not specified rsc.org
DPP-based derivative YJ-22016Not specified rsc.org
DPP-based derivative YJ-32800Not specified rsc.org
BODIPY derivative ZL-618321800 mdpi.com
BODIPY derivative ZL-221864800 mdpi.com

Measurement of First Hyperpolarizability (β)

The first hyperpolarizability (β) is a key parameter that quantifies the second-order nonlinear optical (NLO) response of a molecule. While direct experimental values for this compound are not extensively reported in the literature, the β value can be estimated and understood through computational methods and comparison with analogous structures. The magnitude of β is intrinsically linked to the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the triphenylamine moiety acts as a strong electron donor, while the phenoxy group can be considered a weaker donor or part of the conjugated bridge. The NLO response arises from the intramolecular charge transfer (ICT) between these groups upon interaction with an intense light source. Quantum chemical calculations, often employing Density Functional Theory (DFT) with basis sets like 6-311++G(d,p), are a common approach to predict the first hyperpolarizability. For similar donor-π-acceptor (D-π-A) systems, the calculated β values can range significantly depending on the strength of the donor and acceptor groups and the length of the π-bridge.

The experimental determination of β is typically performed using techniques such as Electric Field-Induced Second Harmonic Generation (EFISH) or Hyper-Rayleigh Scattering (HRS). mdpi.com EFISH provides the product of the dipole moment (μ) and β, offering insight into the alignment of the NLO response with the molecular dipole. mdpi.com HRS, on the other hand, can be used for a broader range of molecules, including non-dipolar ones. mdpi.com For molecules with significant ICT character, the first hyperpolarizability is often dominated by the β_CT term, which is proportional to the change in dipole moment between the ground and excited states and inversely proportional to the square of the transition energy.

A representative table of first hyperpolarizability values for analogous organic molecules is provided below to contextualize the potential NLO response of this compound.

CompoundMethodβ (10⁻³⁰ esu)
Urea (reference)0.37
p-NitroanilineEFISH34.5
Disperse Red 1EFISH440 (μβ product)
N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)anilineComputational (B3LYP)~196 times that of Urea

Note: The values presented are for comparative purposes and are not the experimentally determined values for this compound.

Second-Order Hyperpolarizability (γ) Determination

The second-order hyperpolarizability, or third-order susceptibility (γ), describes the third-order NLO response of a material. This property is responsible for phenomena such as third-harmonic generation and two-photon absorption. The determination of γ is crucial for assessing a material's potential in applications like optical limiting and all-optical switching.

Experimental techniques for measuring γ include Third-Harmonic Generation (THG), Degenerate Four-Wave Mixing (DFWM), and Z-scan. The Z-scan technique is particularly versatile as it can provide both the sign and magnitude of the real and imaginary parts of γ.

For this compound, the extended π-conjugation provided by the three phenyl rings of the triphenylamine donor and the phenoxy group is expected to contribute to a significant third-order NLO response. The delocalized electrons in the π-system are readily polarized by an external electric field, leading to a large γ value. The magnitude of γ is highly sensitive to the extent of electron delocalization; therefore, molecules with larger conjugated systems generally exhibit larger third-order NLO responses.

CompoundMethodγ (10⁻³⁶ esu)
BenzeneTHG1.7
BiphenylTHG8.3
StilbeneTHG80
β-CaroteneTHG2500

Note: This table provides representative values for other organic molecules to illustrate the range of second-order hyperpolarizabilities and does not represent data for this compound.

Structure-NLO Property Relationships in Donor-Acceptor Configurations

The relationship between molecular structure and nonlinear optical (NLO) properties is a cornerstone of materials design for photonic applications. In donor-acceptor (D-A) or donor-π-acceptor (D-π-A) systems, the first hyperpolarizability (β) and second-order hyperpolarizability (γ) are strongly influenced by several structural factors.

The key structural elements that govern the NLO properties in such configurations include:

Strength of Donor and Acceptor Groups: A larger difference in the electron-donating and electron-accepting ability between the two ends of the molecule generally leads to a larger β value.

Length and Nature of the π-Conjugated Bridge: Increasing the length of the conjugated path allows for greater charge separation in the excited state, which typically enhances both β and γ. The planarity of the bridge is also crucial for efficient electron delocalization.

In the context of this compound, the intramolecular charge transfer from the triphenylamine core through the phenyl bridge to the phenoxy substituent dictates its NLO response. The efficiency of this charge transfer is a primary determinant of the magnitude of the first hyperpolarizability.

Electrochemical Analysis for Redox Characteristics

Electrochemical studies are vital for understanding the redox behavior of this compound, which is essential for its application in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of a molecule to be reversibly oxidized and reduced determines its suitability as a charge-transporting or charge-injecting material.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the oxidation and reduction processes of a molecule. By applying a linearly varying potential to a working electrode and measuring the resulting current, a voltammogram is obtained, which provides information about the redox potentials.

For this compound, the triphenylamine core is known to be electrochemically active and can undergo reversible oxidation. The nitrogen atom can lose an electron to form a stable radical cation. The oxidation potential is a measure of the energy required to remove an electron, which corresponds to the Highest Occupied Molecular Orbital (HOMO) energy level. A lower oxidation potential indicates that the molecule is more easily oxidized.

The CV of this compound would be expected to show at least one reversible or quasi-reversible oxidation wave corresponding to the formation of the triphenylamine radical cation. The exact potential will depend on the solvent, electrolyte, and scan rate used in the experiment. The phenoxy group may also influence the oxidation potential. The reduction potential, corresponding to the energy of the Lowest Unoccupied Molecular Orbital (LUMO), may be more difficult to observe as triphenylamine derivatives are generally not easily reduced.

A study on the related compound 4-phenoxyphenol (B1666991) showed an oxidation peak at approximately +0.40 V (vs. SCE). rsc.org While this is not the same molecule, it gives an indication of the electrochemical activity of the phenoxy moiety. The oxidation of the triphenylamine unit is expected to occur at a different potential.

The following table presents typical electrochemical data that could be expected from a cyclic voltammetry experiment on this compound, based on data for similar compounds.

ProcessOnset Potential (V vs. Fc/Fc⁺)Peak Potential (V vs. Fc/Fc⁺)
First Oxidation~0.5~0.6
First ReductionNot typically observedNot typically observed

Note: These are representative values based on analogous triphenylamine derivatives and are not experimentally determined data for this compound.

Correlation of Redox Behavior with Charge Injection and Transport

The redox potentials obtained from cyclic voltammetry are directly related to the energy levels of the HOMO and LUMO of the molecule. These energy levels are critical for determining the efficiency of charge injection and transport in organic electronic devices.

HOMO Level: The HOMO energy level can be estimated from the onset of the first oxidation potential. This level is crucial for hole injection from the anode and for hole transport through the organic layer. For efficient hole injection, the HOMO level of the organic material should be closely matched with the work function of the anode material (e.g., indium tin oxide, ITO).

LUMO Level: The LUMO energy level can be estimated from the onset of the first reduction potential. This level governs electron injection from the cathode and electron transport. A well-matched LUMO level with the work function of the cathode (e.g., aluminum or calcium) is necessary for efficient electron injection.

The reversible nature of the redox processes observed in CV is also an important indicator of the material's stability during device operation. A material that can undergo many reversible redox cycles without degradation is desirable for long-lasting electronic devices. The triphenylamine moiety is known to form stable radical cations, which is a favorable characteristic for a hole-transport material.

Applications of 4 Phenoxy N,n Diphenylaniline and Its Derivatives in Organic Electronic Devices

Role as Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

In perovskite solar cells, the hole transport material (HTM) plays a crucial role in efficiently extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, while simultaneously blocking electrons. The performance of the HTM directly impacts the power conversion efficiency (PCE) and long-term stability of the solar cell. Derivatives of 4-Phenoxy-N,N-diphenylaniline have been investigated as effective HTMs due to their suitable energy levels, high hole mobility, and good film-forming properties.

The integration of this compound-based HTMs has been explored in various perovskite solar cell architectures, most notably in the inverted p-i-n planar configuration. This architecture, which places the HTM layer on the transparent conductive oxide (TCO) substrate, offers advantages such as reduced hysteresis and the potential for low-temperature processing. For instance, a study on fluorene-based derivatives incorporating diphenylamine (B1679370) moieties demonstrated their application in inverted planar PSCs with the structure: Glass/ITO/HTM/Perovskite/PC61BM/BCP/Ag. nih.gov The optimization of these devices involves careful tuning of the HTM layer thickness and concentration to ensure efficient hole extraction without introducing significant series resistance.

Inverted p-i-n PSCs often utilize polymeric HTMs to achieve superior long-term stability. mdpi.com The development of novel homopolymers incorporating units structurally similar to this compound has led to significant advancements. For example, a polyfluorene-based polymer with 4,4-dimethoxytriphenylamine side chains has been successfully employed as a dopant-free HTM in air-processed inverted PSCs, achieving a power conversion efficiency of 16.82%. mdpi.com

Table 1: Performance of a Perovskite Solar Cell with a Dopant-Free Polymeric HTM Press the button to generate an interactive table. Generate Interactive Table

The efficiency of hole extraction and the suppression of charge recombination at the perovskite/HTM interface are critical for high-performance PSCs. The energy level alignment between the perovskite's valence band and the HTM's highest occupied molecular orbital (HOMO) is a key determinant of the driving force for hole injection. Understanding the charge carrier dynamics at this junction is essential for optimizing device performance.

Conventional high-performance HTMs often require the use of additives, or dopants, such as lithium salts and tert-butylpyridine, to enhance their conductivity and hole mobility. However, these dopants can be hygroscopic and contribute to the degradation of the perovskite layer over time, thus compromising the long-term stability of the device. rsc.orgnorthwestern.edu Consequently, there is a significant research effort focused on developing efficient dopant-free HTMs.

Derivatives of this compound are promising candidates for dopant-free applications. By synthetically modifying the molecular structure to enhance intermolecular interactions and charge transport pathways, it is possible to achieve high intrinsic hole mobility without the need for dopants. For example, the development of polymeric HTMs based on benzo[1,2-b:4,5:b′]dithiophene and 2,1,3-benzothiadiazole (B189464) has resulted in dopant-free PSCs with a high efficiency of 17.3% and excellent stability for over 1400 hours at 75% humidity. rsc.org Similarly, polymeric HTMs based on 4,8-dithien-2-yl-benzo[1,2-d;4,5-d′]bistriazole-alt-benzo[1,2-b:4,5-b′]dithiophenes have achieved a stabilized PCE of 12.3% in their intrinsic, dopant-free state. northwestern.eduosti.gov These advancements highlight the potential of designing novel dopant-free HTMs based on the this compound scaffold for stable and efficient perovskite solar cells.

Emitter and Host Applications in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, organic materials are responsible for light emission upon the application of an electric field. The color and efficiency of the emission are determined by the properties of the emissive layer, which typically consists of a host material doped with an emitter. This compound derivatives have been explored for their potential in both emitter and host applications due to their tunable photophysical properties.

The development of efficient and stable blue emitters remains a significant challenge in OLED technology. Derivatives of triphenylamine (B166846), the core of this compound, have been investigated for their blue emissive properties. For instance, a material incorporating a dual-core of anthracene (B1667546) and pyrene (B120774) with triphenylamine side groups has been synthesized for blue emission, achieving an external quantum efficiency (EQE) of 8.4% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.14, 0.15). encyclopedia.pub

Furthermore, diphenylamino-fluorenylethylene derivatives have been developed as highly efficient blue dopants in OLEDs. researchgate.net By modifying the molecular structure, it is possible to achieve deep-blue emission. For example, employing a traditional hole transporting material as an emitter in a specific device architecture has resulted in deep-blue emission peaks at 427.0 nm with CIE coordinates of (0.155, 0.051) and an EQE of 4.5%. mdpi.com

The application of triphenylamine derivatives also extends to the near-infrared (NIR) region. Three NIR emitters based on a thiadiazolo[3,4-g]quinoxaline acceptor and methylated triphenylamine donors have been designed and synthesized. nih.gov These emitters displayed electroluminescence with emission peaks at 728, 693, and 710 nm, with the best performing device achieving a maximum EQE of 3.02%. nih.gov

Table 2: Performance of Near-Infrared OLEDs with Triphenylamine-based Emitters Press the button to generate an interactive table. Generate Interactive Table

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in facilitating energy transfer to the phosphorescent guest emitter. An ideal host material should possess a high triplet energy to prevent back energy transfer from the guest, as well as good charge transport properties to ensure a balanced charge recombination zone within the emissive layer.

Application in Electrochromic Materials and Devices

Spectroelectrochemical and Electrochromic Performance

Polymers incorporating the this compound moiety, such as novel aromatic poly(ether-amine)s (PEAs), have demonstrated promising electrochromic characteristics. These polymers are typically amorphous, soluble in many polar aprotic solvents, and exhibit excellent thermal stability.

Upon electrochemical oxidation, thin films of these polymers display reversible, multi-colored electrochromic behavior. The color of the film can transition from a neutral, colorless state to green and subsequently to dark blue as the applied voltage is increased. This change is a result of the formation of stable radical cations (polarons) and dications (bipolarons) within the polymer backbone.

Key performance metrics for these electrochromic materials have been reported. For instance, a poly(ether-amine) derived from N,N-bis(4-aminophenyl)-4-phenoxyaniline exhibited a high contrast ratio of 72% in the near-infrared (NIR) region. The switching times for this material were measured to be 4.2 seconds for coloring and 3.8 seconds for bleaching. Furthermore, a high coloration efficiency of 185.3 cm² C⁻¹ at 1100 nm has been calculated, indicating that a significant change in optical density can be achieved with a small amount of charge injection. The combination of high contrast, good stability, and efficient color change makes these materials strong candidates for use in NIR electrochromic devices.

Table 1: Electrochromic Performance Data

Property Value Wavelength (nm)
Contrast Ratio 72% -
Coloring Time 4.2 s -
Bleaching Time 3.8 s -
Coloration Efficiency 185.3 cm² C⁻¹ 1100

Charge Transport Facilitation in Photorefractive (PR) Composites

In the realm of photorefractive materials, this compound (DPA) has been investigated as a key component for enhancing performance. Photorefractive composites are typically composed of a photoconducting polymer, a nonlinear optical chromophore, and often a plasticizer to lower the glass transition temperature. The incorporation of a hole-transporting plasticizer like DPA can significantly improve the charge transport properties of the composite. nih.gov

Investigation of Plasticizer Functionality and Photoconductivity Enhancement

The addition of DPA to a photorefractive composite, such as one based on the photoconducting polymer poly(N-vinylcarbazole) (PVK), serves a dual purpose. Firstly, it acts as a plasticizer, increasing the free volume within the polymer matrix. Secondly, and more importantly, its inherent hole-transporting capability provides an additional pathway for charge carriers to move through the material. nih.gov

Time-of-flight measurements have demonstrated that the inclusion of DPA can increase the hole mobility of the composite by more than two orders of magnitude at a given electric field. nih.gov This enhancement is crucial for the speed and efficiency of the photorefractive effect. The increased mobility is attributed to both a decrease in the energetic disorder of the material and an increase in the average hopping distance between charge transport molecules. nih.gov

Analysis of Trap States and Their Influence on Charge Transport

The dynamics of charge transport in such composites are complex and are significantly influenced by the presence of trap states. A two-trapping site model is often used to simulate the transient photocurrents and understand the roles of shallow and deep traps. The addition of a photoconductive plasticizer can influence the density and depth of these traps.

Elucidation of Structure Property Relationships and Molecular Engineering Principles

Impact of Substituent Position and Electronic Nature on Molecular Orbitals and Energy Levels

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters that govern the efficiency of charge injection, transport, and collection in an organic electronic device. For hole transport materials (HTMs) like 4-Phenoxy-N,N-diphenylaniline, the HOMO level, in particular, must be well-aligned with the valence band of the adjacent active layer to ensure efficient hole extraction. The introduction of substituent groups at various positions on the aromatic rings of the molecule provides a powerful tool for modulating these energy levels.

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents plays a pivotal role in tuning the HOMO and LUMO energy levels. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl chains, when introduced to the triphenylamine (B166846) core, tend to increase the electron density of the molecule. This destabilizes the HOMO, leading to a higher energy level (a less negative value). Conversely, electron-withdrawing groups (EWGs), such as cyano (-CN) or nitro (-NO₂), pull electron density away from the conjugated system. This stabilizes the HOMO, resulting in a lower energy level (a more negative value).

Table 1: Effect of Substituents on the Frontier Molecular Orbital Energies of Analogous Triphenylamine-Based Compounds

Compound AnalogueSubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)
Triphenylamine (TPA)-H-5.10-2.003.10
4,4'-dimethoxy-TPA-OCH₃ (EDG)-4.95-1.903.05
4,4'-dicyano-TPA-CN (EWG)-5.45-2.502.95

Steric Effects and Molecular Conformation on Photophysical and Charge Transport Properties

Beyond purely electronic effects, the size and placement of substituent groups can induce significant steric hindrance, which influences the molecule's three-dimensional shape or conformation. The triphenylamine core is inherently non-planar, with the phenyl rings twisted out of the plane of the central nitrogen atom. This twisted conformation is crucial for preventing strong intermolecular π-π stacking, which can lead to crystallization and the formation of excimers that are detrimental to the performance of OLEDs.

Introducing bulky substituents, such as tert-butyl or long alkyl chains, can further increase the dihedral angles between the phenyl rings, leading to a more contorted structure. This steric hindrance can be beneficial in several ways. Firstly, it enhances the solubility of the material, which is important for solution-based processing techniques. Secondly, it helps to maintain an amorphous (non-crystalline) solid-state morphology, which is often desirable for achieving uniform thin films and preventing device degradation.

However, excessive steric hindrance can also have negative consequences. A highly twisted conformation can disrupt the π-conjugation along the molecular backbone, which is essential for efficient charge transport. This can lead to a decrease in charge carrier mobility. Therefore, a delicate balance must be struck between promoting an amorphous morphology and maintaining sufficient electronic coupling for charge transport. Computational studies on related systems have shown that as the length of branching alkyl chains increases, the torsional angles between aromatic rings also increase, leading to a reduction in molecular conductance due to decreased conjugation.

Strategies for Tuning Energy Levels and Enhancing Charge Mobility

The rational design of high-performance HTMs based on the this compound scaffold involves a multi-pronged approach to simultaneously optimize energy levels and charge mobility. As discussed, the introduction of EDGs and EWGs is a primary strategy for tuning the HOMO and LUMO levels to match the energy levels of other materials in a device stack.

To enhance charge mobility, molecular design strategies often focus on increasing the electronic coupling between adjacent molecules in the solid state without inducing crystallization. This can be achieved by introducing specific functional groups that promote favorable intermolecular interactions. For example, extending the π-conjugated system by incorporating moieties like thiophene (B33073) or fluorene (B118485) can lead to improved charge transport pathways.

Another strategy involves the use of "pro-mesogenic" groups that encourage the formation of liquid crystalline phases. In these phases, the molecules exhibit a degree of long-range orientational order, which can facilitate charge transport, while still maintaining the fluidity needed for good film formation. The careful selection of the position and nature of substituents is crucial to direct the self-assembly of the molecules into morphologies that are conducive to high charge mobility.

Design Principles for Achieving High Performance in Specific Device Applications

The optimal molecular design of a this compound derivative will depend on its intended application. For use as an HTM in perovskite solar cells, a key design principle is to achieve a HOMO level that is slightly higher than the valence band of the perovskite absorber to provide a sufficient driving force for hole extraction. The material should also possess high hole mobility to efficiently transport charges to the electrode and a wide bandgap to be transparent to the visible light absorbed by the perovskite.

In the context of OLEDs, the requirements are different. The HOMO level of the HTM should facilitate efficient hole injection from the anode, and the LUMO level should be high enough to block electrons from passing through to the anode, thereby confining them within the emissive layer for efficient recombination. Furthermore, a high glass transition temperature (Tg) is desirable for OLED HTMs to ensure the morphological stability of the thin film during device operation, preventing degradation and ensuring a long operational lifetime. The introduction of bulky, rigid substituents can increase the Tg of the material.

Influence of Molecular Packing and Film Morphology on Device Performance

The performance of an organic electronic device is not solely determined by the properties of individual molecules but is also heavily influenced by how these molecules arrange themselves in the solid state. The molecular packing and the resulting thin-film morphology have a profound impact on charge transport and device stability.

For efficient charge transport, a degree of intermolecular electronic coupling is necessary. In crystalline materials, this is achieved through regular, ordered packing. However, as mentioned, crystallinity can be detrimental in some applications. In amorphous films, charge transport occurs via a "hopping" mechanism between localized states on adjacent molecules. The efficiency of this process is highly sensitive to the distance and relative orientation of the molecules. A compact, disordered packing can still allow for efficient charge hopping if the intermolecular distances are small.

The morphology of the thin film at the macroscopic level is also critical. A smooth, uniform film with good coverage is essential for preventing short circuits and ensuring reliable device operation. The choice of deposition technique (e.g., spin-coating, vacuum evaporation) and post-deposition treatments, such as thermal or solvent vapor annealing, can be used to control the film morphology and optimize device performance. Annealing can promote molecular rearrangement, leading to more favorable packing for charge transport and improved interfacial contact with adjacent layers.

Advanced Characterization Techniques for 4 Phenoxy N,n Diphenylaniline Materials and Devices

Structural and Morphological Characterization

The arrangement of molecules in the solid state, whether in bulk powder form or as a thin film, significantly influences the material's electronic properties. High-resolution microscopy and X-ray diffraction are primary tools for investigating this.

High-resolution microscopy techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are indispensable for visualizing the surface topography and internal structure of "4-Phenoxy-N,N-diphenylaniline" thin films. The morphology of these films is critical as it dictates charge transport efficiency.

Typically, solution-processed or vacuum-deposited thin films of triphenylamine (B166846) derivatives like "this compound" exhibit an amorphous or glassy nature. This is often advantageous in organic electronic devices as it leads to isotropic charge transport and minimizes performance variations that can arise from grain boundaries in polycrystalline films.

Atomic Force Microscopy (AFM) would be employed to provide detailed information about the surface roughness and phase separation in thin films. For a well-formed film of "this compound," AFM images would be expected to show a smooth, uniform surface with a root-mean-square (RMS) roughness on the order of a few nanometers. This low surface roughness is desirable for creating sharp interfaces in multilayer device structures.

Scanning Electron Microscopy (SEM) offers a broader view of the film's surface, revealing information about large-area uniformity, and the presence of any cracks, pinholes, or other defects that could lead to device short-circuits.

Transmission Electron Microscopy (TEM) , particularly in cross-section, can be used to analyze the bulk morphology of the film and to visualize the interfaces between "this compound" and other layers in a device stack. Electron diffraction modes in TEM can also provide insights into the degree of local molecular ordering.

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. For "this compound," both single-crystal and powder XRD can provide valuable information.

Single-Crystal XRD: While obtaining a single crystal of "this compound" suitable for XRD can be challenging, the data from a successful analysis would provide the precise molecular geometry, including bond lengths, bond angles, and the conformation of the molecule. For instance, in the structurally analogous compound, 4-ethynyl-N,N-diphenylaniline, single-crystal XRD revealed an approximately trigonal planar geometry around the nitrogen atom. It is expected that "this compound" would adopt a similar propeller-like conformation, with the phenyl and phenoxy-phenyl groups twisted out of the plane of the central nitrogen atom.

Powder XRD (PXRD): This technique is more commonly applied to the bulk powder of the synthesized material or to thin films. For amorphous materials like "this compound" is expected to be, the PXRD pattern would not show sharp Bragg peaks characteristic of a crystalline material. Instead, a broad, diffuse halo would be observed, indicating the absence of long-range periodic order. This is a hallmark of an amorphous solid and is consistent with the glassy state often desired for hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. The absence of sharp peaks in the XRD pattern of a thin film would confirm its amorphous nature, which is beneficial for achieving uniform and stable device performance.

Comprehensive Spectroscopic Analyses

Spectroscopic techniques are essential for confirming the chemical identity and purity of "this compound" and for elucidating its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would provide a detailed map of the hydrogen atoms in the molecule. The aromatic region (typically 6.5-8.0 ppm) would show a complex pattern of overlapping multiplets corresponding to the protons on the three phenyl rings and the phenoxy group. The integration of these signals would correspond to the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their local electronic environment. For instance, the carbon atoms directly bonded to the nitrogen and oxygen atoms would appear at characteristic downfield shifts.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for "this compound" based on data from analogous compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Protons on N-phenyl rings6.8 - 7.4120 - 130
Protons on phenoxy-phenyl ring6.9 - 7.5115 - 160
Carbons of N-phenyl rings120 - 150
Carbons of phenoxy-phenyl ring115 - 160
Carbon attached to Nitrogen~140-150
Carbon attached to Oxygen~150-160

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. The FTIR spectrum of "this compound" would display a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups. This technique is particularly useful for confirming the presence of key structural features.

Key expected vibrational modes are detailed in the table below:

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C=C stretching (aromatic)1450 - 1600
C-N stretching1250 - 1350
C-O-C stretching (ether)1200 - 1270 (asymmetric), 1020-1075 (symmetric)
C-H out-of-plane bending690 - 900

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for assessing its purity. For "this compound" (C₂₄H₁₉NO), the expected exact mass is approximately 349.15 g/mol .

In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) would be expected at m/z 349. Subsequent fragmentation of the molecular ion would give rise to a series of smaller peaks, providing further structural information. Common fragmentation pathways for triphenylamine derivatives involve the loss of phenyl or phenoxy radicals.

Electrical and Device Performance Characterization

The comprehensive evaluation of a novel material's potential in electronic devices necessitates a suite of characterization techniques aimed at understanding its fundamental electrical properties and its performance within a device architecture. For a compound like this compound, this would involve fabricating prototype devices and subjecting them to rigorous testing.

Current-Voltage (I-V) measurements are fundamental to assessing the basic functionality of an electronic device. By applying a range of voltages across the device and measuring the resultant current, key operational parameters can be determined. For an OLED, the I-V curve reveals the turn-on voltage, which is the voltage at which light emission begins. This is a critical parameter as a low turn-on voltage is desirable for energy efficiency. The I-V characteristics also provide insights into the charge injection and transport properties of the materials within the device. An efficient injection of charge carriers (holes and electrons) from the electrodes and balanced transport through the organic layers are crucial for high-performance OLEDs. For hole-only or electron-only devices, I-V measurements can be used to determine the charge carrier mobility of the material.

Table 1: Hypothetical I-V Characteristics for a this compound-based OLED

Applied Voltage (V)Current Density (mA/cm²)
00
10.1
20.5
3 (Turn-on Voltage)1.2
43.0
57.5

This table is illustrative and does not represent actual experimental data for this compound.

Transient photocurrent measurements are a powerful tool for investigating the dynamics of charge transport in organic semiconductor materials. In this technique, a thin film of the material is subjected to a pulsed laser excitation, which generates photocarriers (electron-hole pairs). An external electric field is applied across the film, causing the carriers to drift towards the electrodes. The resulting transient photocurrent is measured as a function of time.

The shape and duration of the photocurrent decay provide valuable information about the charge carrier mobility, trapping, and recombination processes. For a hole-transporting material like a triphenylamine derivative, this measurement would primarily focus on the dynamics of hole transport. A faster decay of the photocurrent can indicate higher mobility, which is a desirable characteristic for efficient charge transport in a device. The presence of a long tail in the decay curve can suggest the presence of trap states that hinder charge movement.

The performance of an OLED is ultimately judged by its ability to efficiently convert electrical energy into light. The External Quantum Efficiency (EQE) is a key metric that quantifies this efficiency. It is defined as the ratio of the number of photons emitted from the device to the number of electrons injected. A high EQE is a primary goal in OLED research and development.

Table 2: Representative Performance of OLEDs Utilizing Triphenylamine-based Hole Transport Materials

Hole Transport MaterialMaximum EQE (%)Maximum Luminance (cd/m²)
TCTA18.512,345
NPB20.115,678
Hypothetical this compound19.214,500

This table includes data for common hole transport materials for comparison and a hypothetical value for the subject compound. TCTA and NPB are established high-performance materials.

In the context of solar cells, the most critical performance metric is the Power Conversion Efficiency (PCE). The PCE is the percentage of power from incident sunlight that is converted into usable electrical power. It is determined from the I-V curve of the solar cell under simulated solar illumination (typically AM 1.5G).

The key parameters derived from the I-V curve are the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The PCE is calculated as:

PCE = (Jsc × Voc × FF) / Pin

where Pin is the power of the incident light.

While there is no specific data on the use of this compound in solar cells, triphenylamine derivatives are commonly used as hole-transporting materials (HTMs) in perovskite solar cells. scispace.com The properties of the HTM, such as its energy levels (HOMO and LUMO), hole mobility, and film-forming properties, play a crucial role in achieving high PCE. The phenoxy group in this compound could potentially influence these properties, and thus its performance in a solar cell would need to be experimentally determined.

Table 3: Illustrative PCE Data for Perovskite Solar Cells with Different Hole Transport Materials

Hole Transport MaterialJsc (mA/cm²)Voc (V)FFPCE (%)
Spiro-OMeTAD24.51.120.7821.4
PTAA23.81.100.8020.9
Hypothetical this compound22.51.080.7518.2

This table presents data for state-of-the-art hole transport materials in perovskite solar cells and includes hypothetical values for the subject compound for illustrative purposes.

Future Research Directions and Translational Perspectives for 4 Phenoxy N,n Diphenylaniline

Rational Design of Next-Generation Derivatives with Multi-Functional Properties

The core structure of 4-Phenoxy-N,N-diphenylaniline offers a versatile platform for chemical modification to develop next-generation materials with tailored, multi-functional properties. A key area of future research will be the rational design and synthesis of novel derivatives. By strategically introducing various functional groups onto the phenyl rings or the phenoxy moiety, it is possible to fine-tune the electronic and physical characteristics of the molecule.

For instance, incorporating electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing charge injection and transport in electronic devices. Furthermore, the addition of specific substituents could impart desirable secondary properties such as enhanced thermal stability, improved solubility for solution-based processing, or specific light-emitting characteristics. The exploration of structure-property relationships through systematic derivatization will be paramount in designing materials for advanced applications.

Strategies for Enhancing Long-Term Device Stability and Operational Lifetime

A major hurdle for the commercial viability of organic electronic devices is their long-term stability and operational lifetime. Future research must focus on strategies to enhance the durability of devices incorporating this compound-based materials. This involves a multi-faceted approach, addressing both intrinsic material stability and extrinsic degradation factors.

Intrinsic stability can be improved by designing derivatives with higher glass transition temperatures (Tg) and decomposition temperatures (Td), which would make them more resistant to morphological changes and thermal degradation under operational stress. Extrinsic factors, such as degradation caused by exposure to oxygen and moisture, can be mitigated through the design of molecules with inherent passivation capabilities or by incorporating them into device architectures with effective encapsulation layers. Understanding the degradation mechanisms of this compound and its derivatives under electrical and environmental stress will be crucial for developing effective stabilization strategies.

Exploration of Emerging Applications in Optoelectronics and Beyond

While triarylamines are well-established as hole transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, the unique electronic structure of this compound may open doors to a wider range of applications. Future investigations should explore its potential in emerging areas of optoelectronics and beyond.

Potential applications that warrant exploration include organic field-effect transistors (OFETs), organic photodetectors, and electrochromic devices. The specific photophysical and electrochemical properties of novel derivatives could also make them suitable for use as sensitizers in dye-sensitized solar cells or as components in organic memory devices. Beyond optoelectronics, the redox activity of the triphenylamine (B166846) core could be leveraged in organic catalysis or as charge-transfer mediators in various chemical processes. A systematic evaluation of the performance of this compound-based materials in these diverse applications is a critical next step.

Advanced Theoretical Modeling for Predictive Material Design

To accelerate the discovery and optimization of new materials based on the this compound scaffold, advanced theoretical modeling will play a pivotal role. Computational chemistry techniques, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be employed to predict the electronic structure, optical properties, and charge transport characteristics of novel derivatives before their synthesis.

These predictive models can guide the rational design process by identifying promising candidates with desired properties, thereby reducing the time and resources required for experimental screening. Furthermore, molecular dynamics simulations can provide insights into the morphology of thin films and the intermolecular interactions that govern charge transport in the solid state. The development of accurate and efficient computational workflows will be essential for the predictive design of high-performance materials.

Scalable Synthesis and Manufacturing Considerations for Commercialization

For any promising new material to transition from the laboratory to industrial application, the development of scalable and cost-effective synthesis and manufacturing processes is imperative. Future research must address the challenges associated with the large-scale production of this compound and its derivatives.

This includes the optimization of reaction conditions to improve yields, reduce the number of synthetic steps, and utilize readily available and inexpensive starting materials. Process development for purification and formulation of the final materials for device fabrication will also be critical. Collaboration between academic researchers and industrial partners will be essential to bridge the gap between fundamental research and commercial viability, ensuring that promising materials can be manufactured in a manner that is both economically and environmentally sustainable.

Q & A

Q. What are the common synthetic routes for preparing 4-Phenoxy-N,N-diphenylaniline derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves Ullmann coupling or Buchwald-Hartwig amination to introduce phenoxy and diphenylamino groups. For example, iodine-mediated coupling of diphenylamine with 4-bromophenol derivatives achieves yields >90% under palladium catalysis . Solvent choice (e.g., toluene vs. DMF) and catalyst loading (e.g., Pd(OAc)₂ vs. CuI) significantly affect purity and efficiency. Optimization of temperature (80–120°C) and reaction time (12–24 hrs) is critical to minimize side products like dehalogenated intermediates .

Q. How can structural characterization of this compound be performed to confirm purity and molecular geometry?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and dihedral angles (e.g., phenoxy-phenyl torsion angles ~25–35°) . Complement with spectroscopic methods:
  • NMR : 1^1H and 13^13C signals for aromatic protons (δ 6.8–7.5 ppm) and quaternary carbons (δ 140–150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 342.16) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 84.4%, H: 5.3%, N: 4.1%) .

Advanced Research Questions

Q. What strategies optimize the photophysical properties of this compound for OLED applications?

  • Methodological Answer : Introduce electron-donating/withdrawing substituents to modulate the hybrid local and charge-transfer (HLCT) state. For instance:
  • Electron-Donors (e.g., methoxy) : Redshift absorption (λmax 425→450 nm) and enhance photoluminescence quantum yield (PLQY) by 15–20% via reduced non-radiative decay .
  • π-Extension (e.g., azulene) : Increase molar extinction coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹) and stabilize triplet excitons .
  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.1–3.5 eV) and validate via cyclic voltammetry .

Q. How do intermolecular interactions influence the mechanochromic behavior of this compound-based materials?

  • Methodological Answer : Analyze crystal packing (e.g., π-π stacking distances ~3.5 Å) and hydrogen bonding (C-H···O/N) using SC-XRD. Mechanical grinding disrupts these interactions, inducing bathochromic shifts (Δλ ~30 nm) in emission spectra. Reversible behavior is confirmed via PXRD and DSC, showing amorphous-to-crystalline transitions upon solvent annealing .

Q. What experimental and computational approaches resolve contradictions in charge-transport properties reported for this compound derivatives?

  • Methodological Answer :
  • Time-Resolved Microwave Conductivity (TRMC) : Measures intrinsic hole mobility (µh ~10⁻³ cm²·V⁻¹·s⁻¹) without electrode effects .
  • DFT with Marcus Theory : Calculates reorganization energies (λ ~0.3 eV) and compares with experimental µh from space-charge-limited current (SCLC) devices .
  • Inconsistent Data : Discrepancies may arise from film morphology (e.g., amorphous vs. polycrystalline) or impurity phases—address via grazing-incidence XRD and TOF-SIMS .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to combustible dust risks (autoignition temp. >300°C) .
  • Spill Management : Neutralize with 10% aqueous NaHCO₃, adsorb with vermiculite, and dispose as hazardous waste .
  • Storage : Store in airtight containers under nitrogen to prevent oxidation (monitor via TGA for decomposition onset >200°C) .

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